Citrato disódico

Descripción general

Descripción

Disodium citrate, also known as disodium citrate, is a sodium salt of citric acid. It is commonly used in the food and beverage industry as an acidity regulator and preservative. The compound is also utilized in various industrial applications due to its chelating properties .

Aplicaciones Científicas De Investigación

Food Industry

Disodium citrate serves multiple functions in food products:

- Antioxidant : It enhances the effectiveness of other antioxidants, helping to prolong shelf life.

- Acidity Regulator : It adjusts pH levels in various food items.

- Sequestrant : It binds metal ions, preventing undesirable reactions.

Common Products :

| Product Type | Application of Disodium Citrate |

|---|---|

| Gelatin | Stabilizer and thickening agent |

| Carbonated Beverages | Acidity regulator |

| Processed Cheeses | Texture enhancer and flavor stabilizer |

| Ice Cream | Prevents crystallization and improves texture |

Pharmaceutical Applications

Disodium citrate is employed in medicine primarily for its therapeutic properties:

- Kidney Stone Management : It helps dissolve uric acid and calcium oxalate stones. A study indicated that disodium citrate effectively increases urinary pH, aiding in stone dissolution in patients with renal tubular acidosis .

- Urinary Tract Infections (UTIs) : It alleviates discomfort associated with UTIs by alkalinizing urine .

Case Study Example :

A clinical trial demonstrated that patients treated with disodium citrate showed significant improvement in symptoms related to kidney stones compared to a control group. The treatment resulted in a 30% reduction in stone size within six weeks .

Environmental Applications

Disodium citrate is also utilized in environmental science for its chelation properties:

- Soil Remediation : It can enhance the bioavailability of nutrients and pollutants, facilitating the bioremediation of contaminated sites. Research indicates that disodium citrate can stabilize heavy metals in soil, reducing their toxicity .

- Pesticide Residue Analysis : In studies assessing pesticide residues in vegetables, disodium citrate was used as a solvent to extract residues effectively .

Industrial Uses

In manufacturing, disodium citrate is incorporated into various products:

- Household Cleaners : Acts as a stain remover due to its chelating properties.

- Cosmetics : Used as a pH buffer and stabilizer in formulations.

Medical Research

Recent studies have explored the virucidal activity of disodium citrate against viruses such as SARS-CoV-2. An experimental study demonstrated that formulations containing disodium citrate exhibited significant virucidal effects on infected cell lines . This highlights its potential role in developing disinfectants or therapeutic agents.

Mecanismo De Acción

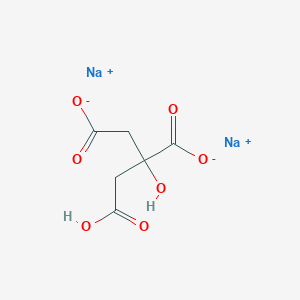

Disodium citrate, also known as disodium hydrogen citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt, or Sodium 2-(carboxymethyl)-2-hydroxysuccinate, is an acid salt of citric acid with the chemical formula Na2C6H6O7 .

Target of Action

Disodium citrate primarily targets the urinary system and the blood coagulation cascade . It acts as a urine alkalizer, helping the kidneys to get rid of excess uric acid . In the coagulation cascade, it chelates free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .

Mode of Action

Disodium citrate works by increasing the pH of urine, making it less acidic . This helps the kidneys excrete excess uric acid, thereby preventing conditions like gout and certain types of kidney stones . In the coagulation cascade, it prevents the activation of the clotting cascade by chelating calcium ions .

Biochemical Pathways

Disodium citrate is involved in the citric acid cycle, a central metabolic pathway in most organisms . Within this cycle, it is synthesized from citrate as a substrate . This tricarboxylic acid is obtained via the condensation of acetyl CoA and oxaloacetate .

Pharmacokinetics

The pharmacokinetics of disodium citrate involve its absorption, distribution, metabolism, and excretion (ADME). It is freely soluble in water, which aids its absorption and distribution in the body . Once administered, it is metabolized and forms bicarbonate ions that neutralize acids in the blood and urine .

Result of Action

The primary result of disodium citrate’s action is the neutralization of excess acid in the blood and urine . This leads to an increase in urine pH, aiding the kidneys in the excretion of excess uric acid . It also inhibits the extrinsic initiation of the coagulation cascade, preventing blood clotting .

Action Environment

The action of disodium citrate can be influenced by various environmental factors. For instance, its solubility and reaction rate can be affected by temperature and pH . Moreover, its effectiveness as an antioxidant and acidity regulator can be influenced by the presence of other antioxidants and the specific chemical environment in food and beverages .

Análisis Bioquímico

Biochemical Properties

Disodium citrate plays a role in various biochemical reactions. It is used as an antioxidant in food, improving the effects of other antioxidants . It is also used as an acidity regulator and sequestrant .

Cellular Effects

Disodium citrate may be used in patients to alleviate discomfort from urinary-tract infections . It influences cell function by neutralizing excess acid in the blood and urine .

Molecular Mechanism

Disodium citrate works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .

Temporal Effects in Laboratory Settings

It is known that Disodium citrate is a white crystalline powder that is slightly deliquescent in moist air .

Dosage Effects in Animal Models

It is known that Disodium citrate is used in the food industry and has been deemed safe for consumption .

Metabolic Pathways

Disodium citrate is involved in the citric acid cycle, a crucial metabolic pathway. It is metabolized to HCO3 with NADH generation via the Kreb’s cycle . Metabolism occurs predominantly in the liver, kidneys, and skeletal muscle .

Transport and Distribution

Disodium citrate is transported and distributed within cells and tissues via the sodium-dependent plasma membrane transporter NaCT . This transporter moves the citrate across the membrane by changing shape, a process that requires energy and is driven by simultaneously transporting a charged ion such as sodium .

Subcellular Localization

It is known that Disodium citrate is involved in the citric acid cycle, which takes place in the mitochondria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium citrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .

Industrial Production Methods

In industrial settings, the production of Disodium citrate involves large-scale neutralization processes. Citric acid is reacted with sodium carbonate or sodium bicarbonate under controlled conditions to produce the disodium salt. The product is then purified and crystallized for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

Disodium citrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form citric acid and corresponding sodium salts.

Chelation: Forms complexes with metal ions, enhancing its use as a chelating agent.

Decomposition: Undergoes thermal decomposition to produce carbon dioxide and water.

Common Reagents and Conditions

Neutralization: Sodium hydroxide, sodium carbonate, or sodium bicarbonate.

Chelation: Metal ions such as calcium, magnesium, and iron.

Decomposition: Elevated temperatures.

Major Products Formed

Neutralization: Citric acid and sodium salts.

Chelation: Metal-citrate complexes.

Decomposition: Carbon dioxide and water.

Comparación Con Compuestos Similares

Similar Compounds

Citric Acid: The parent compound of Disodium citrate.

Trisodium Citrate: Another sodium salt of citric acid with three sodium ions.

Monosodium Citrate: A sodium salt of citric acid with one sodium ion.

Uniqueness

Disodium citrate is unique due to its specific sodium ion content, which provides a balance between solubility and buffering capacity. This makes it particularly useful in applications where precise pH control and metal ion chelation are required .

Propiedades

Número CAS |

144-33-2 |

|---|---|

Fórmula molecular |

C6H8Na2O7+2 |

Peso molecular |

238.10 g/mol |

Nombre IUPAC |

disodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1 |

Clave InChI |

CEYULKASIQJZGP-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |

SMILES canónico |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+] |

Key on ui other cas no. |

144-33-2 6132-05-4 |

Descripción física |

Other Solid White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.